Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate
CAS No.: 66883-42-9
VCID: VC0018181
Molecular Formula: C15H12Cl2O4S
Molecular Weight: 359.2 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate - 66883-42-9](/images/no_structure.jpg)
Description | Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate is a chemical compound with the molecular formula C15H12Cl2O4S . It is also identified by the CAS registry numbers 69241-87-8 and 66883-42-9 . Synonyms for this substance include ethyl 2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate . This compound has potential anti-inflammatory effects, in addition to its antimicrobial properties. A similar compound is Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester, also known as 2,4-D ethyl ester, which has the formula C10H10Cl2O3 and a molecular weight of 249.091 . Another similar compound is 2,3-Dichlorophenoxyacetic acid (C8H6Cl2O3), which is also known as 2,3-D . |
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CAS No. | 66883-42-9 |
Product Name | Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate |
Molecular Formula | C15H12Cl2O4S |
Molecular Weight | 359.2 g/mol |
IUPAC Name | ethyl 2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate |
Standard InChI | InChI=1S/C15H12Cl2O4S/c1-2-20-12(18)8-21-10-6-5-9(13(16)14(10)17)15(19)11-4-3-7-22-11/h3-7H,2,8H2,1H3 |
Standard InChIKey | IUEWUYINGXDEMW-UHFFFAOYSA-N |
SMILES | CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC=CS2)Cl)Cl |
Canonical SMILES | CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC=CS2)Cl)Cl |
Synonyms | 2-[2,3-Dichloro-4-(2-thienylcarbonyl)phenoxy]acetic Acid Ethyl Ester; [2,3-Dichloro-4-(2-thienylcarbonyl)phenoxy]acetic Acid Ethyl Ester; |
PubChem Compound | 13021187 |
Last Modified | Sep 18 2023 |
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